molecular formula C11H9N3O2 B13538828 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13538828
M. Wt: 215.21 g/mol
InChI Key: JICSOYZUSSCJOG-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the reaction of nicotinic acid with 1H-pyrazole-4-carboxylic acid. The process may include a Diels–Alder reaction followed by hydrogenation to form the carboxylic acid intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can reduce collagen production, which is beneficial in treating fibrotic diseases.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrimidine moiety.

    2-(Pyridin-2-yl)pyrimidine: Similar structure but without the carboxylic acid group.

Uniqueness: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is unique due to its combined pyridine and pyrimidine rings, along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifibrotic applications. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

This structure consists of a pyridine ring attached to a pyrimidine-4-carboxylic acid moiety, which contributes to its biological activity.

1. Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Notably, this compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-2310.021
This compoundHeLa0.058
5-FluorouracilMDA-MB-23117.02

The IC50 values indicate that the compound exhibits lower concentrations required to inhibit cell growth compared to standard treatments like 5-Fluorouracil, suggesting its potential as an effective anticancer agent.

2. Histone Demethylase Inhibition

Another significant aspect of this compound is its role as a histone demethylase inhibitor. Histone demethylases are crucial targets in cancer therapy due to their involvement in gene expression regulation. The compound's ability to inhibit these enzymes can lead to altered gene expression profiles beneficial for cancer treatment.

Case Study: Inhibition of Histone Demethylases
A study highlighted that the compound effectively inhibits specific histone demethylases, impacting tumor growth in models of prostate and breast cancer, thus showcasing its therapeutic potential against various malignancies .

3. Antifibrotic Activity

Recent investigations have also focused on the antifibrotic properties of this compound. Fibrosis is a critical factor in various chronic diseases, including liver fibrosis.

Table 2: Antifibrotic Activity Against HSC-T6 Cells

CompoundIC50 (μM)Reference
This compound<1000
Pirfenidone3025 ± 0.481

The compound exhibited better anti-fibrotic activity than established treatments, indicating its potential utility in managing fibrotic diseases.

The biological activities of this compound are attributed to its interaction with cellular pathways involved in proliferation and fibrosis. The compound's ability to penetrate cell membranes and interact with intracellular components enhances its efficacy against targeted diseases .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-4-6-13-10(14-9)7-8-3-1-2-5-12-8/h1-6H,7H2,(H,15,16)

InChI Key

JICSOYZUSSCJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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